Vitamin D3-d7

Description

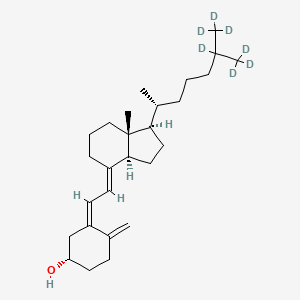

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1D3,2D3,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-UIEYODRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Enrichment Methodologies for Vitamin D3 D7

The synthesis of isotopically labeled Vitamin D3, including Vitamin D3-d7, is a complex process that often involves a multi-step approach to achieve high levels of deuterium (B1214612) incorporation and chemical purity. These labeled compounds are crucial as internal standards in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate measurement of vitamin D metabolites in biological samples. mdpi.comnih.gov The general strategies for synthesis can be broadly categorized into two main approaches: a biomimetic photochemical process starting from a pre-labeled steroid precursor or a convergent synthesis where labeled and unlabeled fragments of the molecule are combined. symeres.com

A common pathway mirrors the natural synthesis of vitamin D3, which begins with the photochemical conversion of a 7-dehydrocholesterol (B119134) (provitamin D3) precursor. smolecule.comresearchgate.netwikipedia.org To produce this compound, a deuterated version of 7-dehydrocholesterol is required. The synthesis of this labeled precursor is a key step where isotopic enrichment is established. Methods include introducing deuterium atoms at specific, stable positions on the molecule that are not prone to exchange during subsequent reactions or metabolic processes. sigmaaldrich.com For example, deuterium can be introduced into the side chain at positions C-26 and C-27 or into the A-ring of the steroid structure. mdpi.commdpi.com

One synthetic approach involves the reaction of esters with a deuterated Grignard reagent, such as CD₃MgBr, to introduce deuterium into the side chain. mdpi.com Another strategy focuses on creating deuterated A-ring synthons which are then coupled with the CD-ring portion of the molecule. mdpi.commdpi.com For instance, a deuterated A-ring precursor containing three deuterium atoms can be synthesized and then combined with the appropriate CD-ring moiety to form the deuterated vitamin D metabolite. mdpi.comnih.gov

Once the deuterated 7-dehydrocholesterol-d7 is synthesized, it undergoes a process mimicking the natural formation of Vitamin D3. researchgate.net This involves:

Photochemical Conversion : The 7-dehydrocholesterol-d7 is irradiated with ultraviolet B (UVB) light, typically at wavelengths around 295-300 nm. wikipedia.org This exposure induces an electrocyclic reaction that opens the B-ring of the steroid structure to form prethis compound. smolecule.com

Thermal Isomerization : The resulting prethis compound is then subjected to a controlled heating process, which causes it to isomerize into the stable this compound form. smolecule.comresearchgate.net

Following the synthesis, purification is critical and is often achieved using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). The isotopic enrichment of the final product can be very high, with processes capable of yielding deuterated vitamin D3 with an isotopic enrichment of greater than or equal to 2.97 deuterium atoms per molecule and containing less than 0.1% of the unlabeled version, making it suitable as an analytical standard. google.com

High Resolution Mass Spectrometry Hrms for Isotopic Profile Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the characterization of isotopically labeled compounds like Vitamin D3-d7. It provides highly accurate mass measurements, which allows for the unambiguous confirmation of a compound's elemental composition and the successful incorporation of the deuterium (B1214612) labels. nih.gov This technique is superior to low-resolution mass spectrometry as it can distinguish between ions with very similar nominal masses (isobars), which is crucial for confirming isotopic purity.

When analyzing this compound, HRMS serves two primary purposes: confirming the molecular formula and assessing the isotopic enrichment.

Confirmation of Molecular Formula : The high mass accuracy of HRMS (typically in the sub-5 ppm range) allows for the determination of an ion's elemental formula. For this compound, the expected molecular formula is C₂₇H₃₇D₇O. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) with enough precision to confirm that the measured mass corresponds to this specific combination of atoms, including the seven deuterium atoms, thereby differentiating it from the unlabeled Vitamin D3 (C₂₇H₄₄O) and other potential impurities.

Isotopic Profile and Enrichment : HRMS is used to validate the isotopic purity and the distribution of isotopologues. A pure sample of unlabeled Vitamin D3 will exhibit a characteristic isotopic pattern due to the natural abundance of ¹³C. When seven hydrogen atoms are replaced by deuterium, the entire isotopic cluster shifts by approximately 7 mass units. The HRMS spectrum will show a new cluster of peaks, with the most abundant peak corresponding to the molecule containing seven deuterium atoms. The relative intensities of the peaks for molecules with fewer than seven deuteriums (M+1 to M+6) versus the target M+7 peak provide a quantitative measure of isotopic enrichment. sigmaaldrich.com For a high-quality standard, the M+7 peak should be the most intense, with minimal signals from lesser-deuterated species. sigmaaldrich.com Isotopic purity of over 98% is often required for use as an internal standard.

The fragmentation patterns observed in tandem HRMS (MS/MS) experiments can further confirm the location of the deuterium labels. By fragmenting the parent ion and analyzing the accurate masses of the resulting product ions, researchers can determine if the deuterium atoms are located on specific fragments of the molecule, such as the A-ring or the side chain, which is important for studies on vitamin D metabolism. mdpi.comfu-berlin.deresearchgate.net

Table 1: Research Findings on Isotopic Analysis of Vitamin D Analogs

| Parameter | Finding | Reference |

| Instrumentation | LC-HRMS is an accurate and powerful approach for the quantification of vitamin D metabolites. | nih.gov |

| Internal Standards | Deuterated analogs, such as d3- or d6-Vitamin D3, are used to correct for matrix effects and improve measurement accuracy in LC-MS/MS assays. | mdpi.comsigmaaldrich.comiiarjournals.org |

| Isotopic Purity | Isotopic purity for deuterated standards is confirmed by HRMS, with enrichment levels often exceeding 97-98 atom % D. | sigmaaldrich.com |

| Mass Shift | The mass spectrum of a deuterated standard shows a distinct mass shift corresponding to the number of deuterium atoms (e.g., M+3 for d3, M+7 for d7). | sigmaaldrich.comsigmaaldrich.com |

| Fragmentation Analysis | Tandem MS (MS/MS) of isotopically labeled steroids helps to elucidate fragmentation pathways and confirm the location of labels. | fu-berlin.deresearchgate.net |

Advanced Analytical Methodologies Employing Vitamin D3 D7 As a Reference Standard

Isotope Dilution Mass Spectrometry (IDMS) Method Development for Vitamin D Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for the quantitative analysis of small molecules, including vitamin D metabolites. nih.gov The principle of IDMS involves adding a known quantity of a stable isotope-labeled version of the analyte, such as Vitamin D3-d7, to the sample at the beginning of the analytical process. nih.gov This "isotope spike" acts as an internal standard that accounts for analyte loss during sample extraction, purification, and derivatization, as well as for signal fluctuations during mass spectrometric analysis.

LC-MS/MS is the most widely used platform for the analysis of vitamin D metabolites due to its high sensitivity and specificity. amegroups.orgconsensus.app The development of LC-MS/MS methods using this compound involves several key steps:

Sample Preparation : The process typically begins with the release of vitamin D metabolites from their binding proteins (VDBP) in the biological matrix, such as serum or plasma. amegroups.org This is achieved through protein precipitation, often using strong organic solvents like acetonitrile (B52724) or methanol. nih.govoatext.com Following precipitation, an extraction step, either liquid-liquid extraction (LLE) with solvents like hexane (B92381) or solid-phase extraction (SPE) with C18 or other cartridges, is performed to purify the analytes and reduce matrix interference. amegroups.orguq.edu.au this compound and other deuterated internal standards are added prior to these steps to ensure they undergo the same procedural variations as the target analytes. nih.gov

Chromatographic Separation : The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is commonly achieved using reversed-phase columns, such as C8 or C18, which separate the various vitamin D metabolites based on their polarity. nih.govamegroups.org More advanced column chemistries, like pentafluorophenyl (PFP), have been shown to be effective in separating critical isobaric metabolites, such as 25-hydroxyvitamin D3 (25(OH)D3) from its inactive C3-epimer, 3-epi-25(OH)D3, which cannot be distinguished by mass spectrometry alone. uq.edu.aubiorxiv.org

Mass Spectrometric Detection : The eluent from the HPLC is directed into the mass spectrometer, where analytes are ionized, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). amegroups.org APCI is often preferred for its robustness and reduced susceptibility to matrix effects for vitamin D analysis. amegroups.org Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly specific technique monitors the transition of a specific precursor ion to a product ion for both the native analyte and its corresponding deuterated internal standard (e.g., this compound). d-nb.info The ratio of the analyte peak area to the internal standard peak area is used for quantification.

While less common than LC-MS/MS due to the thermal lability of vitamin D compounds, GC-MS can also be employed for their analysis. researchgate.net These methods necessitate a derivatization step to increase the volatility and thermal stability of the analytes.

A typical GC-MS protocol involves the same initial extraction steps as LC-MS/MS, including the addition of this compound. The dried extract is then derivatized, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.netscienceopen.com The derivatized sample is then injected into the GC, where the compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds are then detected by a mass spectrometer. scienceopen.com In this context, this compound is also derivatized and serves to correct for inconsistencies in both the derivatization reaction efficiency and the GC-MS analysis itself. researchgate.net

A significant challenge in mass spectrometry is the "matrix effect," where co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte, causing either ion suppression or enhancement. researchgate.netnih.gov This can lead to inaccurate quantification if not properly addressed.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to compensate for matrix effects. uq.edu.au Because this compound is chemically identical to Vitamin D3 and differs only in mass, it has the same chromatographic retention time and experiences the same degree of ion suppression or enhancement as the analyte. nih.gov By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix effect is normalized, leading to highly accurate and reliable results. Studies using post-column infusion have demonstrated significant matrix effects in the analysis of vitamin D in various complex food matrices, underscoring the necessity of using a co-eluting SIL-IS like this compound or a ¹³C-labeled equivalent for accurate measurement. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Method Validation Parameters for this compound-Based Assays

For an analytical method to be used in a clinical or research setting, it must undergo rigorous validation to demonstrate its reliability. Assays for vitamin D metabolites that employ this compound as an internal standard are evaluated on several key performance parameters.

The validation of IDMS methods consistently demonstrates high performance in terms of accuracy, precision, and linearity.

Accuracy refers to how close a measured value is to the true value. It is often assessed by analyzing certified reference materials or through recovery studies in spiked samples. semanticscholar.orgekb.eg For this compound based assays, accuracy is typically high, with reported mean recoveries often falling within the acceptable range of 85-115%. semanticscholar.orgekb.eg

Precision measures the degree of agreement among a series of individual measurements. It is reported as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed within a single run (intra-assay precision) and between different runs (inter-assay precision). oatext.com Published methods frequently report inter-assay CVs of less than 10%, and often below 7%, indicating excellent reproducibility. nih.govoatext.comsemanticscholar.org

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Assays using this compound typically show excellent linearity over a wide, clinically relevant concentration range, with correlation coefficients (r²) consistently greater than 0.99. oatext.comsemanticscholar.orgekb.eg

Sensitivity of an assay is defined by its Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. oatext.com For vitamin D metabolites, LC-MS/MS methods using standards like this compound can achieve LLOQs in the low ng/mL or even pg/mL range, making them suitable for detecting both the abundant 25(OH)D and the low-concentration 1,25(OH)2D forms. biorxiv.orgsemanticscholar.org One highly sensitive method reported an LLOQ as low as 3 fg/mL for certain metabolites in brain tissue. biorxiv.org

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering, components in the sample. amegroups.org Selectivity in these assays is a combined function of the chromatographic separation and the specificity of mass spectrometric detection. As mentioned, the chromatographic separation of isobaric interferents, like the C3-epimers, is crucial for accuracy. uq.edu.au The use of MRM in tandem mass spectrometry provides an additional layer of selectivity by monitoring a specific mass transition unique to the analyte and its internal standard, ensuring that only the compound of interest is being measured. d-nb.info

Assessment of Accuracy, Precision, and Linearity

Development of Reference Materials and Standards Utilizing this compound

The creation of certified reference materials (CRMs) and standard reference materials (SRMs) is fundamental for ensuring the accuracy and comparability of analytical measurements across different laboratories and methods. In the context of vitamin D analysis, which is crucial for clinical diagnostics and nutritional monitoring, deuterated forms of vitamin D, including this compound and its hydroxylated metabolites, play a pivotal role.

Organizations such as the National Institute of Standards and Technology (NIST) have collaborated with institutions like the National Institutes of Health's Office of Dietary Supplements (NIH-ODS) to develop SRMs for vitamin D metabolites in human serum. nist.govresearchgate.netnih.govnih.gov For instance, SRM 972 and its successor, SRM 972a, are composed of human serum pools with certified concentrations of various vitamin D metabolites, including 25-hydroxyvitamin D2 [25(OH)D2], 25-hydroxyvitamin D3 [25(OH)D3], and 3-epi-25(OH)D3. nist.govresearchgate.netamegroups.org

The value assignment for these SRMs is a meticulous process that relies on high-precision analytical techniques, primarily isotope-dilution mass spectrometry (ID-MS). nist.govnih.gov In this process, a known amount of a stable isotope-labeled internal standard, such as a deuterated vitamin D metabolite, is spiked into the serum sample. tandfonline.com By measuring the ratio of the naturally occurring analyte to the labeled internal standard, highly accurate and traceable concentration values can be assigned to the reference material. tandfonline.comnih.gov This ensures that the certified values are robust and can serve as a benchmark for clinical and research laboratories to validate their own analytical methods and assign values to in-house quality control materials. nih.gov The availability of these well-characterized reference materials, developed with the aid of compounds like this compound, is essential for the standardization of vitamin D assays worldwide. amegroups.orgnih.govlgcstandards.com

Theoretical Principles of Isotopic Dilution in Complex Biological Matrices

Isotope dilution mass spectrometry (IDMS) is widely regarded as a definitive method for the quantitative analysis of compounds in complex mixtures, such as human serum or plasma. tandfonline.com The fundamental principle of IDMS lies in the use of a stable isotope-labeled analogue of the analyte of interest, which serves as an internal standard. tandfonline.comuk.com this compound is an exemplary internal standard for the quantification of Vitamin D3.

The core of the IDMS technique is the addition of a precisely known quantity of the isotopically labeled standard (e.g., this compound) to the sample at the earliest stage of the analytical workflow. tandfonline.com This "spiked" sample is then subjected to the various stages of sample preparation, which for vitamin D analysis often include protein precipitation, liquid-liquid extraction or solid-phase extraction, and derivatization. eflm.eumdpi.com

Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it experiences the same physical and chemical effects throughout the entire analytical process. tandfonline.com Any loss of analyte during extraction, or variations in instrument response due to matrix effects—where other components in the sample interfere with the ionization of the analyte—will affect both the analyte and the internal standard to the same degree. tandfonline.com

During mass spectrometric analysis, the instrument can differentiate between the endogenous analyte and the isotopically labeled internal standard based on their mass-to-charge ratio (m/z). uk.com The quantification is then based on the measured ratio of the signal from the analyte to the signal from the internal standard. Since this ratio remains constant regardless of sample loss or signal suppression, the IDMS method provides highly accurate and precise measurements. tandfonline.com This principle is especially critical when dealing with complex biological matrices like serum, where significant matrix effects are common. The use of deuterated internal standards like this compound is therefore a cornerstone of high-quality, reliable vitamin D analysis in clinical and research settings. tandfonline.comeflm.eu

The quantification of vitamin D and its metabolites is a significant challenge in analytical chemistry due to the lipophilic nature of these compounds, their low concentrations in biological fluids, and the presence of interfering substances. researchgate.net The advent of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), coupled with the use of stable isotope-labeled internal standards like this compound, has revolutionized the field. amegroups.orgtheprofesional.com

LC-MS/MS is considered the gold standard for the measurement of vitamin D metabolites. amegroups.org These methods offer high sensitivity and specificity, allowing for the simultaneous quantification of multiple vitamin D analogs, such as 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3. tandfonline.comtheprofesional.comspectroscopyonline.com The use of a deuterated internal standard, such as deuterated 25-OH-vitamin D3, is a critical component of these assays. eflm.euspectroscopyonline.com It compensates for variability during sample preparation and potential matrix effects during analysis. tandfonline.com

The analytical workflow typically involves several key steps:

Sample Preparation: This is a crucial stage to isolate the analytes of interest from the complex biological matrix. Common techniques include protein precipitation using organic solvents like acetonitrile or methanol, followed by liquid-liquid extraction or solid-phase extraction (SPE) to further purify the sample. oup.comthermofisher.commdpi.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the different vitamin D metabolites from each other and from other interfering compounds before they enter the mass spectrometer. amegroups.orgresearchgate.netaurigeneservices.com The choice of the chromatographic column, often a C18 or C8 reversed-phase column, and the mobile phase composition are optimized to achieve good separation. thermofisher.comekb.egacs.org

Mass Spectrometric Detection: The separated compounds are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. amegroups.orgspectroscopyonline.com This mode provides high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Below are tables summarizing typical parameters used in LC-MS/MS methods for vitamin D analysis utilizing deuterated internal standards.

Table 1: Representative Sample Preparation Techniques This table is interactive and allows for sorting.

| Step | Technique | Reagents/Materials | Purpose |

|---|---|---|---|

| 1 | Protein Precipitation | Acetonitrile, Methanol | To remove the bulk of proteins from the serum/plasma sample. |

| 2 | Liquid-Liquid Extraction | n-Hexane, Ethyl Acetate | To selectively extract the lipophilic vitamin D metabolites from the aqueous phase. |

| 3 | Solid-Phase Extraction | C18 or other suitable cartridges | To further clean up the sample and concentrate the analytes. |

Table 2: Illustrative LC-MS/MS Parameters This table is interactive and allows for sorting.

| Parameter | Specification | Purpose |

|---|---|---|

| Liquid Chromatography | ||

| Column | Reversed-phase C18 or C8 | To separate vitamin D metabolites based on their hydrophobicity. |

| Mobile Phase | Gradient of Methanol/Acetonitrile and Water | To elute the analytes from the column with good resolution. |

| Flow Rate | 0.2 - 1.0 mL/min | To control the speed of the mobile phase through the column. |

| Mass Spectrometry | ||

| Ionization Source | APCI or ESI (positive ion mode) | To generate charged ions from the analytes for mass analysis. |

The integration of this compound and its deuterated analogs as internal standards into these advanced analytical methodologies has been instrumental in achieving the high levels of accuracy and precision required for clinical diagnostics and research. tandfonline.comsigmaaldrich.com

Elucidation of Metabolic Pathways and Biochemical Transformations Using Vitamin D3 D7 As a Tracer

Investigation of Cytochrome P450-Mediated Hydroxylation of Cholecalciferol in In Vitro Systems

The initial activation of vitamin D3 is a critical process mediated by a series of cytochrome P450 (CYP) enzymes. nih.govmdpi.com These enzymes are responsible for the hydroxylation of cholecalciferol, converting it into its biologically active forms. nih.govnih.gov The use of Vitamin D3-d7 in in vitro systems has been instrumental in dissecting the kinetics and outcomes of these enzymatic reactions.

The substitution of hydrogen with deuterium (B1214612) in this compound can influence the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect. This effect provides a unique opportunity to study the rate-limiting steps in cytochrome P450-mediated hydroxylation. For instance, a decrease in the rate of hydroxylation with the deuterated substrate suggests that the cleavage of a carbon-hydrogen bond is a critical step in the reaction mechanism.

Metabolic studies using recombinant human CYP24A1 have been performed to analyze the kinetic parameters of vitamin D analogs. acs.org While specific kinetic data for this compound is not extensively detailed in the provided results, the principle of using isotopically labeled compounds to determine kinetic parameters like Kcat/Km is well-established. acs.org For example, studies on fluorinated vitamin D3 analogues have utilized this approach to assess their resistance to CYP24A1-dependent metabolism. acs.org The use of deuterated internal standards, such as d6-25(OH)D3, is crucial for accurate quantification in such kinetic studies. acs.org

| Substrate | CYP Enzyme | Km (nM) | kcat (min⁻¹) | kcat/Km (min⁻¹nM⁻¹) |

|---|---|---|---|---|

| Cholecalciferol | CYP27A1 | Data Not Available | Data Not Available | Data Not Available |

| This compound | CYP27A1 | Data Not Available | Data Not Available | Data Not Available |

| 25-hydroxyvitamin D3 | CYP24A1 | 451 | Data Not Available | Data Not Available |

| 1,25-dihydroxyvitamin D3 | CYP24A1 | 14 | Data Not Available | Data Not Available |

This table is illustrative and based on the reported Michaelis constant (Km) for 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 with the CYP24A1 enzyme as detailed in a study on mouse intestine homogenates. nih.gov Specific kinetic data for this compound with various CYP enzymes requires further dedicated research.

The deuterium label in this compound acts as a stable isotopic signature, enabling the confident identification of previously unknown or low-abundance metabolites. As the labeled cholecalciferol is processed by CYP enzymes, the deuterium atoms are retained in the resulting metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can then be used to detect and characterize these deuterated molecules, distinguishing them from endogenous, non-labeled compounds. mdpi.comnih.gov This approach has been pivotal in expanding our understanding of the vitamin D metabolome. iiarjournals.orgmdpi.com For example, this methodology has been applied to quantify metabolites like 25(OH)D3-23,26-lactone and 1,25(OH)2D3-23,26-lactone in human serum for the first time. mdpi.comnih.gov

Enzyme Kinetic Studies with Deuterated Substrates

Tracing of this compound and its Metabolites in Cellular Models

Cellular models provide a controlled environment to investigate the mechanisms of vitamin D uptake, processing, and localization. The use of this compound allows for precise tracking of the compound and its derivatives within the cell.

Studies using cell lines such as Caco-2, a human intestinal cell model, have been employed to investigate the uptake of various forms of vitamin D. nih.govnih.govdntb.gov.uaresearchgate.net While these studies did not specifically use this compound, they demonstrate the methodology of using cell models to assess vitamin D uptake. The presence of the deuterium label in this compound would allow for its specific and sensitive detection, facilitating studies on the kinetics and mechanisms of its transport across the cell membrane and its subsequent conversion to metabolites by intracellular enzymes.

Determining the subcellular location of vitamin D and its metabolites is crucial to understanding their functions. While direct studies on the subcellular localization of this compound are not detailed in the provided results, techniques like mass spectrometry imaging (MSI) have been used to map the spatial distribution of vitamin D metabolites in tissues. acs.org The use of a deuterated standard in MSI studies is a potential approach for quantitative analysis. acs.org

Fluorescently labeled vitamin D analogs have been used to visualize the subcellular distribution of the vitamin D receptor (VDR) in living cells, showing its presence in the cytoplasm, nucleus, and along the nuclear envelope. nih.gov Ligand binding was shown to induce the accumulation of the VDR in the chromatin fraction. oup.com A similar approach using deuterated this compound coupled with high-resolution imaging techniques could provide detailed information on the localization of the vitamin itself and its metabolites within different cellular compartments, such as the mitochondria, where key metabolic enzymes are located. mdpi.com

Cellular Uptake and Intracellular Processing Mechanisms

Application of this compound in Ex Vivo Organ Perfusion and Tissue Slice Models

Ex vivo models, such as organ perfusion and tissue slices, bridge the gap between in vitro cell culture and in vivo animal studies. These systems maintain the tissue architecture and cellular heterogeneity, providing a more physiologically relevant context for metabolic studies.

The application of this compound in these models allows for the investigation of tissue-specific metabolism of cholecalciferol. For instance, intestinal homogenates from mice have been used to study the induction and kinetics of the C-24 oxidation pathway for vitamin D metabolites. nih.gov By perfusing an organ like the liver or kidney with a medium containing this compound, researchers can collect the outflowing perfusate and tissue samples to analyze the formation of deuterated metabolites. This approach can reveal the capacity of different organs to hydroxylate vitamin D3 and the profile of metabolites they produce. Similarly, incubating tissue slices, such as from the intestine, with this compound can provide insights into local metabolic activation and catabolism of vitamin D. nih.gov Studies in mice using deuterated vitamin D3 have shown tissue-specific alterations in vitamin D concentrations in various organs, including the serum, adipose tissue, kidney, and heart. mdpi.com

| Compound Name |

|---|

| 1,25-dihydroxyvitamin D3 |

| 1,25(OH)2D3-23,26-lactone |

| 25-hydroxyvitamin D3 |

| 25(OH)D3-23,26-lactone |

| Cholecalciferol |

| d6-25(OH)D3 |

| This compound |

Comparative Biotransformation Studies of this compound Across Different Non-Human Species

The metabolism of vitamin D is a complex, multi-step process orchestrated by a series of cytochrome P450 (CYP) enzymes. mdpi.comnih.gov Using this compound as a tracer in animal models allows researchers to delineate these pathways and understand significant species-specific variations. When deuterated vitamin D3 is administered, its journey and transformation into various metabolites can be accurately tracked using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish the labeled compounds from their endogenous, non-labeled counterparts. mdpi.comuni-halle.de

The biotransformation of vitamin D is not uniform across the animal kingdom, with notable differences in the activity and expression of key metabolic enzymes. These variations lead to different metabolite profiles and dependencies on dietary versus cutaneous sources of vitamin D.

The primary enzymes in the vitamin D metabolic cascade include CYP2R1 and CYP27A1 (for the initial 25-hydroxylation in the liver), CYP27B1 (for the 1α-hydroxylation in the kidney to form the active hormone, 1,25-dihydroxyvitamin D3), and CYP24A1 (for catabolism). nih.govresearchgate.net

Key Enzymatic Differences Across Species:

Cutaneous Synthesis: Many animals, like humans, can synthesize Vitamin D3 in their skin upon exposure to UVB radiation. However, carnivorous species such as dogs and cats have a very limited capacity for cutaneous synthesis and are almost entirely dependent on dietary sources.

CYP24A1 Activity: The catabolic enzyme CYP24A1 exhibits both 24-hydroxylase and 23-hydroxylase activities, and the preference for one pathway over the other is species-dependent. researchgate.net For instance, human CYP24A1 is known to utilize both C-24 and C-23 oxidation pathways, while the rat enzyme is primarily a 24-hydroxylase. This difference fundamentally alters the catabolic products of vitamin D in these species.

CYP27A1 Substrate Specificity: In some species, CYP27A1 shows different affinities for vitamin D2 versus vitamin D3. Studies with recombinant CYP27A1 have shown it is active in the 25-hydroxylation of vitamin D3 but not vitamin D2.

Primate Metabolism: Within primates, there are significant metabolic distinctions. Old World primates can effectively metabolize both vitamin D2 and vitamin D3. In contrast, New World primates are unable to metabolize vitamin D2 efficiently and rely on vitamin D3.

Tracer studies using deuterated vitamin D in animal models provide concrete evidence of these metabolic nuances. For example, a study in weaned pigs utilized deuterated vitamin D2 and D3 to trace their distinct metabolic routes and their efficacy in raising serum concentrations of their respective 25-hydroxyvitamin D metabolites. researchgate.net In mice, studies administering triple-deuterated vitamin D3 (vitamin D3-d3) have been instrumental in clarifying the roles of specific intestinal transporters, such as Niemann-Pick C1-like protein 1 (Npc1l1), in vitamin D absorption by tracking the levels of deuterated vitamin D3 and its metabolite, 25(OH)D3-d3, in serum and various tissues. researchgate.netresearchgate.net

| Species | Key Metabolic Characteristic | Primary Research Finding | Reference |

|---|---|---|---|

| Mouse | Role of intestinal transporters | Studies with D3-d3 showed that transporters like Npc1l1 are crucial for vitamin D uptake and that phytosterols (B1254722) can alter bioavailability by affecting these pathways. | researchgate.netresearchgate.netimrpress.com |

| Rat | Catabolic pathway preference | The rat CYP24A1 enzyme primarily functions as a 24-hydroxylase, differing from the dual 23- and 24-hydroxylase activity in humans. | researchgate.net |

| Pig | Comparative vitamer metabolism | Tracer studies with deuterated D2 and D3 helped elucidate the metabolic routes and relative effectiveness of each vitamer. | researchgate.net |

| Dog & Cat | Limited cutaneous synthesis | These species are highly reliant on dietary vitamin D due to inefficient production in the skin. Cats metabolize D3 more efficiently than D2. | |

| New World Primates | Vitamer specificity | Show an inability to efficiently metabolize vitamin D2, making them dependent on vitamin D3. |

The substitution of hydrogen with a heavier isotope like deuterium can alter the pharmacokinetic properties of a molecule. This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. medchemexpress.com In the context of drug metabolism, this increased bond strength can make the molecule more resistant to enzymatic cleavage, particularly by cytochrome P450 oxidases that are central to vitamin D metabolism.

This effect can lead to:

A reduced rate of metabolism.

A longer biological half-life.

A lower metabolic clearance rate.

A pivotal study in rats, while using tritiated (³H) 1,25-dihydroxyvitamin D3, provides a clear demonstration of this principle. The substitution of hydrogen with tritium (B154650) on the side chain (at carbons 23, 24, 26, and 27) significantly reduced the in vivo metabolic clearance rate by 36-37% and decreased its in vitro catabolism in the kidney. This research indicates that isotopic labeling at sites of metabolic action can substantially slow down the breakdown of the vitamin D molecule.

While direct comparative pharmacokinetic data between this compound and its non-deuterated counterpart across multiple species is limited, the principle of the KIE is well-established. The deuteration at specific sites on the vitamin D3 molecule, particularly on the side-chain where CYP24A1-mediated catabolism occurs, is expected to prolong its circulation time. For instance, a study in mice that administered a deuterated metabolite, 24,25-(OH)2D3, determined its half-life to occur in two phases: a rapid phase of 17 hours followed by a much slower phase of 17 days, highlighting the prolonged presence of vitamin D metabolites. researchgate.net

| Isotopically Labeled Compound | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| 1,25(OH)₂[³H]D₃ | Rat | Metabolic clearance rate was reduced by 36-37% compared to the unlabeled compound. | |

| 24,25-(OH)₂D₃ (deuterated) | Mouse | Exhibited a biphasic decay with a fast half-life of 17 hours and a slow half-life of 17 days. | researchgate.net |

Species-Specific Differences in Enzymatic Pathways

Metabolomics and Flux Analysis Utilizing Deuterated Vitamin D3

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. When combined with stable isotope tracers like this compound, it becomes a powerful technique for metabolic phenotyping and flux analysis. Metabolic flux analysis quantitatively determines the rates of reactions in a metabolic network, providing a dynamic view of cellular physiology.

The use of this compound is central to this application for several reasons:

Internal Standard for Quantification: In LC-MS/MS-based metabolomics, deuterated metabolites, including this compound and its downstream products, are the gold standard for use as internal standards. mdpi.comuni-halle.de Because they are chemically identical to the analyte of interest but have a different mass, they can be added to a sample at a known concentration to correct for any loss during sample preparation and analysis, enabling highly accurate quantification of the endogenous metabolites.

Tracing Metabolic Fate: By administering this compound to an animal model, researchers can trace the appearance of deuterium in downstream metabolites over time. researchgate.net This allows for the unambiguous identification of metabolic products and the elucidation of the pathways involved in their formation. It helps to map the flow, or flux, of the vitamin through its various activation and catabolic pathways.

Studies in mice have effectively used this approach. In one experiment, orally administered deuterated vitamin D3 was traced to various tissues, including the liver, plasma, and skin. imrpress.com Analysis of the concentrations of the deuterated parent compound and its metabolites, like 25(OH)D3-d6, allowed researchers to determine how different dietary phytosterols affected the bioavailability and tissue distribution of vitamin D3. imrpress.com Another study in mice used vitamin D3-d3 to demonstrate that the transporter Npc1l1 is critical for the uptake of ingested vitamin D, as its inhibition led to significantly lower levels of deuterated vitamin D3 in serum and tissues. researchgate.net These studies exemplify how this compound is used to conduct in vivo metabolomics analyses, providing precise data on the absorption, distribution, and biotransformation of vitamin D that is essential for understanding its physiological regulation.

Mechanistic Investigations of Molecular Interactions and Cellular Processes Using Deuterated Cholecalciferol Analogs

Probing Ligand-Receptor Binding Dynamics with Vitamin D3-d7

There is a lack of specific studies that utilize this compound to probe the binding dynamics with the Vitamin D Receptor (VDR). Research on VDR ligands extensively covers the binding of the active hormonal form, 1α,25-dihydroxyvitamin D3 [1,25(OH)₂D₃], and various synthetic analogs. acs.org These studies characterize binding affinity (Kd), and some investigate the kinetics of the interaction. For instance, some VDR antagonists, like ZK168281, have a reported Kd value of 0.1 nM. glpbio.com

Deuteration is a known strategy to study pharmacokinetic and metabolic profiles, but specific data comparing the VDR binding affinity or the on/off rates of this compound against its non-deuterated counterpart is not available in the reviewed literature. While other deuterated analogs like Alfacalcidol-d7 are mentioned as VDR activators, quantitative binding data for this compound is absent.

Assessment of this compound Impact on Gene Expression Regulation in Model Cell Lines

The hormonal form of vitamin D is a well-established regulator of gene expression, influencing hundreds of genes by activating the VDR, which then acts as a transcription factor. acs.orgresearchgate.net These genes are involved in a multitude of cellular processes, including cell differentiation and proliferation. medchemexpress.commedchemexpress.commedchemexpress.com For example, in vitro studies using human promyelocytic leukemia (HL-60) cells have shown that 1,25(OH)₂D₃ induces differentiation and inhibits proliferation by modulating gene expression. acs.orgresearchgate.net

However, no specific research was found that assesses the direct impact of this compound on gene expression in any model cell lines. Studies that would compare the gene regulation profile of this compound to that of cholecalciferol to understand the effect of deuteration on transcriptional activity have not been published in the available scientific literature. While some compounds like Butyrate-Vitamin D3 are noted to affect gene expression and cell function, similar specific findings for this compound are not documented. medchemexpress.commedchemexpress.com

Role of Deuterated Cholecalciferol in In Vitro Studies of Cellular Differentiation and Signaling Pathways

Vitamin D3 and its active metabolites are known to induce cellular differentiation in various cell types, including keratinocytes and myeloid leukemia cells. researchgate.netnih.gov This process is mediated through the VDR and involves a complex network of intracellular signaling pathways. researchgate.net For instance, treatment of HL60 cells with 1,25(OH)₂D₃ leads to their differentiation into functional monocytes. researchgate.net

The specific role of this compound in such in vitro studies has not been detailed in the literature. While it is plausible that this compound, as a cholecalciferol analog, would have similar biological activity, dedicated studies to confirm this or to investigate any subtle differences in signaling or differentiation outcomes due to deuteration are not available. The general statement that Vitamin D3 induces cell differentiation is common, but this is based on studies with the non-deuterated compound. medchemexpress.commedchemexpress.commedchemexpress.com A clinical trial did show that oral vitamin D3 supplementation could increase the expression of the protein dysferlin in vitro, an effect mediated by both genomic and non-genomic pathways. nih.gov

Structural Studies of Protein-Ligand Complexes Involving this compound

The three-dimensional structure of the VDR ligand-binding domain (LBD) in complex with its natural ligand, 1,25(OH)₂D₃, and other synthetic analogs has been resolved through X-ray crystallography. These studies provide critical insights into the molecular basis of ligand recognition and receptor activation.

Despite the availability of these structural data for other ligands, there are no published X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy studies specifically determining the structure of a protein-ligand complex involving this compound. Such a study could reveal whether the deuterium (B1214612) substitution leads to any subtle conformational changes in the ligand or the receptor's binding pocket, but this research has not been reported.

Emerging Research Applications and Future Directions for Vitamin D3 D7

Development of Advanced Analytical Platforms for Comprehensive Metabolite Profiling

The quantification of vitamin D and its metabolites is crucial for understanding its metabolic pathways and physiological effects. The development of advanced analytical platforms has significantly improved the sensitivity and specificity of these measurements. Vitamin D3-d7, a deuterated form of cholecalciferol, serves as an invaluable internal standard in many of these sophisticated methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of vitamin D metabolites. nih.gov This technique offers high specificity and the ability to separate and identify different forms of vitamin D, which is a limitation of older immunoassay methods. nih.gov The use of stable isotope-labeled internal standards, such as this compound, is a key advantage of LC-MS/MS. heartlandassays.com These standards correct for variations in sample preparation and instrument response, leading to more accurate and reproducible results.

Several types of mass spectrometers are employed in these platforms, including triple quadrupole (QqQ), quadrupole linear-ion trap (QTrap), and tandem sector quadrupole (TSQ) analyzers. mdpi.com The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be tailored to optimize the detection of specific vitamin D metabolites. mdpi.com

Furthermore, advancements in chromatographic techniques, such as the use of different stationary phases like C18 or cyano, and the development of ultra-high performance liquid chromatography (UHPLC), have enabled faster and more efficient separation of vitamin D metabolites and their isomers. sigmaaldrich.com For instance, the Ascentis Express F5 column has shown unique selectivity for resolving 25-hydroxyvitamin D3 from its epimers with minimal analysis time. sigmaaldrich.com

The integration of these advanced analytical platforms with the use of this compound and other deuterated analogs allows for comprehensive and precise profiling of vitamin D metabolites in various biological matrices. heartlandassays.com

Exploration of this compound in Targeted and Untargeted Metabolomics Approaches

This compound plays a significant role in both targeted and untargeted metabolomics, two distinct strategies used to study the complete set of small-molecule metabolites in a biological system.

Targeted Metabolomics: This hypothesis-driven approach focuses on the precise quantification of a predefined set of metabolites. researchgate.net In the context of vitamin D research, targeted metabolomics is used to measure the concentrations of specific vitamin D metabolites, such as 25-hydroxyvitamin D3 (25(OH)D3) and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). mdpi.com this compound and its deuterated metabolites are crucial as internal standards in these assays. The use of these stable isotope-labeled standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) mode allows for high sensitivity and accurate quantification by correcting for matrix effects and variations during sample processing. researchgate.net This approach is essential for validating biomarkers and understanding specific metabolic pathways. researchgate.net

Untargeted Metabolomics: This discovery-driven approach aims to comprehensively profile all detectable metabolites in a sample without a preconceived hypothesis. frontiersin.org While untargeted metabolomics provides a global snapshot of the metabolome, the identification and quantification of unknown compounds can be challenging. Although not a primary tool for direct quantification in untargeted screens, the principles of using stable isotopes are foundational to the field. Data from untargeted approaches can generate new hypotheses that can then be validated using targeted methods, where this compound would be employed. Recent applications have expanded to include the analysis of a wide range of small molecules, including vitamins, in various sample types like dried blood spots. nih.gov

The combination of both targeted and untargeted metabolomics provides a powerful strategy for vitamin D research. Untargeted analysis can identify novel or unexpected changes in the metabolome in response to vitamin D status, while targeted analysis with standards like this compound can then provide accurate quantification of these key metabolites.

Computational Modeling and Simulation of Deuterated Vitamin D Pharmacokinetics in Research Models

Computational modeling, particularly physiologically based pharmacokinetic (PBPK) and population pharmacokinetic (popPK) modeling, is increasingly used to understand the complex pharmacokinetics of vitamin D and its metabolites. mdpi.comnih.gov These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of vitamin D in the body and can be adapted to explore the effects of deuteration on these processes.

PBPK models integrate physiological and biochemical data to simulate the fate of a compound in different organs and tissues. nih.gov For vitamin D, these models can incorporate factors like the binding to vitamin D binding protein, and the enzymatic reactions involved in its metabolism, such as those catalyzed by CYP27B1 and CYP24A1. nih.gov By modifying parameters such as metabolic clearance rates to reflect the kinetic isotope effect of deuterium (B1214612), these models can predict how the pharmacokinetics of this compound might differ from its non-deuterated counterpart. The deuterium-carbon bond is stronger than the protium-carbon bond, which can lead to a slower rate of metabolism and a longer half-life for the deuterated compound.

PopPK modeling analyzes pharmacokinetic data from a population to quantify the sources of variability in drug concentrations among individuals. nih.gov While specific popPK models for deuterated vitamin D are not widely published, existing models for cholecalciferol and its metabolites could be adapted. mdpi.comnih.gov These models often describe the pharmacokinetics with compartmental models and can identify covariates that influence drug disposition. mdpi.com By inputting data from studies using this compound, these models could help to refine our understanding of its specific pharmacokinetic profile and the impact of deuteration.

Simulations based on these models can be used to predict the concentration-time profiles of deuterated vitamin D metabolites under various conditions, which can be valuable for designing future preclinical and clinical studies. mdpi.com

Synthesis and Application of Other Strategically Deuterated Vitamin D Analogs for Specific Research Questions

Beyond this compound, the synthesis of other strategically deuterated vitamin D analogs is a key area of research for answering specific scientific questions, particularly in metabolic studies and as internal standards for mass spectrometry. nih.gov The position of the deuterium atoms on the vitamin D molecule can be tailored to investigate different aspects of its metabolism.

For instance, deuterium labeling in the side chain, such as at the C26 and C27 positions, is well-established. mdpi.com This can be achieved by reacting an appropriate precursor with a deuterated Grignard reagent like CD3MgBr. mdpi.com These side-chain labeled analogs are particularly useful for studying the metabolic pathways that involve modifications to the side chain.

Conversely, labeling in the A-ring of the vitamin D skeleton offers advantages for studying metabolism, as the side chains are known to be more susceptible to enzymatic breakdown. mdpi.com The synthesis of A-ring labeled analogs can be more complex, sometimes involving numerous steps and the separation of stereoisomers. mdpi.com

The applications of these various deuterated analogs are numerous:

Internal Standards: They are essential for accurate quantification in LC-MS/MS analysis of multiple vitamin D metabolites. mdpi.com

Metabolic Studies: By tracing the fate of the deuterated label, researchers can elucidate the complex pathways of vitamin D metabolism in vitro and in vivo. nih.govresearchgate.net

Pharmacokinetic Studies: Deuterated analogs help in understanding the absorption, distribution, metabolism, and excretion of different forms of vitamin D.

The ability to synthesize a variety of specifically deuterated vitamin D analogs provides researchers with a powerful toolkit to probe the intricate biology of this essential vitamin. symeres.com

Challenges and Opportunities in the Synthesis and Application of Stable Isotope-Labeled Cholecalciferol

The synthesis and application of stable isotope-labeled cholecalciferol, including this compound, present both significant challenges and valuable opportunities for advancing vitamin D research.

Challenges:

Complex Synthesis: The synthesis of vitamin D analogs is inherently challenging due to the molecule's sensitivity to light, temperature, and pH. symeres.com The presence of multiple chiral centers and a unique triene system often necessitates lengthy and complex multi-step synthetic routes. symeres.com

Labeling Efficiency and Reproducibility: Methods like H/D exchange can sometimes result in incomplete and poorly reproducible deuterium labeling, which can be a drawback for applications requiring high isotopic enrichment. mdpi.com

Stereochemical Control: Achieving the correct stereochemistry during synthesis is critical, and isomerization can sometimes occur during the labeling process, requiring challenging separation of stereoisomers. mdpi.com

Cost and Availability: The synthesis of these complex labeled compounds can be expensive, potentially limiting their widespread availability for all research applications. researchgate.net

Analytical Interferences: Despite the advantages of using labeled standards, analytical challenges in LC-MS/MS methods can still arise from co-eluting matrix components that cause ion suppression, potentially affecting accuracy. amegroups.org

Opportunities:

Improved Analytical Accuracy: The primary opportunity lies in the use of these labeled compounds as internal standards to significantly improve the accuracy, precision, and reproducibility of vitamin D metabolite quantification by mass spectrometry. nih.gov

Elucidation of Metabolic Pathways: Stable isotope labeling provides a powerful, non-radioactive method to trace the metabolic fate of vitamin D, helping to uncover new metabolites and understand the regulation of its metabolic pathways. researchgate.netsymeres.com

Enhanced Pharmacokinetic Understanding: The use of deuterated analogs allows for detailed pharmacokinetic studies, including the investigation of the kinetic isotope effect, which can provide insights into drug metabolism and potential for developing drugs with improved pharmacokinetic profiles. symeres.com

Development of Novel Analogs: The ongoing development of synthetic methodologies opens the door to creating novel deuterated analogs with specific labeling patterns to address highly targeted research questions. mdpi.comsymeres.com

Standardization of Assays: The availability of high-quality, well-characterized labeled standards is crucial for the standardization of vitamin D assays across different laboratories, leading to more comparable and reliable data. nih.gov

Despite the synthetic and analytical hurdles, the continued development and application of stable isotope-labeled cholecalciferol are critical for advancing our fundamental understanding of vitamin D biology and its role in health and disease.

Q & A

Q. What is the primary role of Vitamin D3-d7 in analytical chemistry, and how is it methodologically applied?

this compound is a deuterium-labeled internal standard used to quantify endogenous Vitamin D3 via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Its deuterated structure (seven deuterium atoms at the 25,26,26,26,27,27,27 positions) minimizes co-elution with unlabeled Vitamin D3, enabling precise calibration and correction for matrix effects . For example, in serum analysis, researchers spike samples with this compound before extraction to normalize recovery rates and instrument variability .

Q. How do the structural and physicochemical properties of this compound influence its utility in research?

this compound (C₂₇H₃₇D₇O; molecular weight 391.68 g/mol) shares nearly identical chromatographic behavior with unlabeled Vitamin D3 but is distinguishable by its +7 Da mass shift. Its deuterium labeling reduces metabolic interference in tracer studies, while its stability under LC-MS conditions (e.g., neutral pH and low-temperature ionization) ensures reliable quantification . The compound’s logP (9.72) and boiling point (496.4°C) also align with Vitamin D3, making it suitable for lipid-soluble analyte workflows .

Q. What validation parameters are critical when using this compound as an internal standard?

Key parameters include:

- Linearity : Verify a correlation coefficient (R²) ≥0.99 across the expected concentration range.

- Reccovery : Assess by comparing spiked vs. unspiked samples (target: 85–115%).

- Ion suppression/enhancement : Evaluate via post-column infusion experiments to ensure deuterium labeling mitigates matrix effects .

- Stability : Test under storage conditions (e.g., -80°C for long-term) and during sample preparation (e.g., exposure to light or organic solvents) .

Advanced Research Questions

Q. How do isotopic effects of this compound impact its pharmacokinetic profiling in comparative studies?

While deuterium labeling generally preserves the biochemical activity of Vitamin D3, minor isotopic effects (e.g., altered hydrogen bonding or metabolic rates) can occur. Researchers must validate equivalence via parallel studies comparing labeled and unlabeled forms in cell models or animal tissues. For instance, in vitro assays measuring 25-hydroxylation rates in hepatocytes should confirm that D3-d7 and D3 exhibit similar enzyme affinity .

Q. What strategies resolve cross-contamination between this compound and its epimeric/metabolic analogs (e.g., 3-epi-D3) in complex matrices?

Advanced chromatographic separation is required:

- Column selection : Use C30 or chiral columns to resolve structurally similar metabolites.

- Mobile phase optimization : Adjust gradient elution with additives like ammonium formate to enhance resolution .

- High-resolution MS : Employ Q-TOF or Orbitrap systems to distinguish ions with <0.01 Da mass differences .

Q. How should researchers analyze contradictory data in this compound-based assays, such as inconsistent recovery rates across laboratories?

Contradictions often arise from variability in extraction protocols (e.g., saponification time) or LC-MS ionization efficiency. To address this:

- Standardize protocols : Adopt consensus methods from the Vitamin D Standardization Program (VDSP).

- Cross-laboratory validation : Share aliquots of pooled serum samples to harmonize inter-lab results .

- Meta-analysis : Apply random-effects models to quantify heterogeneity and identify outlier methodologies .

Q. What experimental designs mitigate co-elution challenges in high-throughput this compound assays?

Use a dual internal standard approach:

- Primary standard : this compound for quantifying total D3.

- Secondary standard : A structurally distinct analog (e.g., Vitamin D2-d3) to detect and correct for co-elution with metabolites like 24,25-dihydroxyvitamin D3 .

Q. How is this compound applied in pharmacokinetic studies to track tissue-specific vitamin D metabolism?

In vivo, this compound is administered orally or intravenously, followed by timed tissue biopsies. LC-MS/MS quantifies deuterated vs. endogenous D3 in target tissues (e.g., liver, adipose). Pharmacokinetic parameters (e.g., AUC, Cmax) are calculated using non-compartmental analysis, with correction for endogenous baseline levels .

Q. What cross-validation techniques ensure accuracy when transitioning from immunoassays to this compound-based LC-MS methods?

- Bland-Altman analysis : Compare results from both methods in a subset of samples to quantify bias.

- Recovery experiments : Spike known concentrations of D3 into serum and measure recovery rates.

- Proficiency testing : Participate in external quality assurance programs (e.g., DEQAS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.